3-O-Methyl Colterol-d9

Descripción general

Descripción

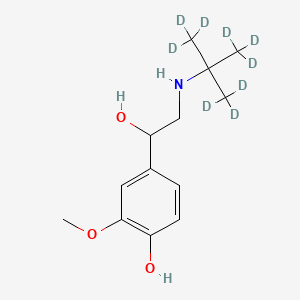

3-O-Methyl Colterol-d9: is a deuterium-labeled compound with the molecular formula C13H12D9NO3 and a molecular weight of 248.37 g/mol . It is a derivative of 3-O-Methyl Colterol, where deuterium atoms replace hydrogen atoms. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl Colterol-d9 involves the incorporation of deuterium atoms into the 3-O-Methyl Colterol moleculeThe exact synthetic route and reaction conditions may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterium gas or deuterated reagents to achieve the desired isotopic labeling. The final product undergoes rigorous quality control to meet research-grade standards .

Análisis De Reacciones Químicas

Types of Reactions: 3-O-Methyl Colterol-d9 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H12D9NO3

- Molecular Weight : 248.37 g/mol

- CAS Number : 1346599-83-4

- Purity : >95% (HPLC)

- IUPAC Name : 4-(1-hydroxy-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)-2-methoxyphenol

These properties indicate that 3-O-Methyl Colterol-d9 is a stable compound suitable for various analytical techniques.

Pharmacokinetic Studies

This compound is extensively used in pharmacokinetic studies to trace the metabolic pathways of drugs within biological systems. The deuterium labeling allows for enhanced detection and quantification of metabolites in biological samples through mass spectrometry techniques.

Drug Development

In drug development, this compound aids in the evaluation of drug interactions and efficacy. Its stable isotope labeling facilitates the study of absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for understanding the pharmacological effects of a drug.

Metabolomics

The application of this compound in metabolomics involves analyzing metabolic changes in response to drug treatment or disease states. By using this labeled compound as a standard, researchers can accurately quantify metabolites in complex biological matrices.

Case Study 1: Asthma Management

A case study involving the use of this compound demonstrated its role in understanding the pharmacodynamics of beta-adrenergic agonists in asthma management. Researchers tracked how patients metabolized the drug and its active metabolites over time, providing insights into individualized treatment regimens.

Case Study 2: Chronic Obstructive Pulmonary Disease (COPD)

Another significant application was observed in patients with COPD. The use of this compound allowed researchers to evaluate the effectiveness of new formulations of beta-agonists by measuring their metabolic stability and activity within the respiratory system.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmacokinetic Studies | Tracing drug metabolism and interactions | Improved detection sensitivity |

| Drug Development | Evaluating ADME profiles for new drugs | Enhanced understanding of drug action |

| Metabolomics | Analyzing metabolic changes due to treatments | Accurate quantification of metabolites |

Mecanismo De Acción

The mechanism of action of 3-O-Methyl Colterol-d9 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity in biological systems. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic processes .

Comparación Con Compuestos Similares

3-O-Methyl Colterol: The non-deuterated version of 3-O-Methyl Colterol-d9, used in similar research applications.

3-O-Methyl-D-glucopyranose: Another methylated compound used in metabolic studies.

Methyl 2,5-di-O-benzoyl-3-deoxypentofuranoside: A compound used in carbohydrate chemistry.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and analysis are essential .

Actividad Biológica

3-O-Methyl Colterol-d9 is a deuterated derivative of Colterol, a compound known for its significant biological activity as a bronchodilator. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and comparative analysis with other compounds.

- Molecular Formula : C13H12D9NO3

- Molecular Weight : 248.37 g/mol

- CAS Number : 1346599-83-4

The incorporation of deuterium in the molecular structure enhances the compound's metabolic stability and allows for precise tracking in pharmacokinetic studies.

This compound functions primarily as a beta-adrenergic agonist , similar to its parent compound, Colterol. Its mechanism involves:

- Activation of Beta-Adrenergic Receptors : The compound binds to beta-2 adrenergic receptors in the bronchial smooth muscle, leading to muscle relaxation and bronchodilation.

- Prolonged Duration of Action : Studies indicate that this compound exhibits a longer duration of action compared to traditional beta-agonists, making it particularly beneficial for chronic respiratory conditions such as asthma and COPD.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Enhanced Stability : The deuterium labeling contributes to increased metabolic stability, allowing for more accurate assessments of drug metabolism and efficacy.

- Absorption and Distribution : Following administration, the compound shows rapid absorption with peak plasma concentrations typically occurring within hours.

- Metabolism : It is metabolized primarily in the liver, with metabolites exhibiting similar biological activity.

Comparative Analysis with Other Compounds

The following table compares this compound with other related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Ractopamine-d6 | 1346598-08-0 | Primarily used in veterinary medicine |

| Salbutamol-d9 | 2401-23-7 | Commonly used for asthma treatment |

| Salmeterol-d3 | 89365-50-4 | Long-acting beta agonist |

| Terbutaline-d9 | 89365-50-4 | Used for asthma and preterm labor |

| 3-O-Methyl-Colterol-d9 | 1346599-83-4 | A metabolite with enhanced stability and efficacy |

This comparison highlights the unique properties of this compound, particularly its enhanced stability due to deuteration, which allows for more precise pharmacological studies.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various preclinical models. Notable findings include:

- Bronchodilation Efficacy : In animal studies, administration of this compound resulted in significant bronchodilation compared to non-deuterated analogs. This effect was sustained over longer periods, indicating its potential for chronic treatment regimens.

- Metabolic Tracking : The deuterium labeling has facilitated studies on the metabolic pathways of this compound, revealing insights into its pharmacokinetics and interactions with other medications used in respiratory therapy.

- Safety Profile : Preliminary toxicological assessments have shown that at therapeutic doses, this compound exhibits a favorable safety profile with minimal adverse effects reported in controlled studies .

Propiedades

IUPAC Name |

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGNWNYBARIPKQ-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858027 | |

| Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-83-4 | |

| Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.